5-Methyluridine

Catalog No.
S516300
CAS No.
1463-10-1
M.F
C10H14N2O6
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyluridine

CAS Number

1463-10-1

Product Name

5-Methyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

5-Methyluridine, Ribothymidine, Thymine riboside

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound 5-Methyluridine is 258.0852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of methyluridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Bioinformatics and Computational Biology

Summary of the Application: 5-Methyluridine plays a significant role in the field of bioinformatics and computational biology. It is used in the development of predictive models for identifying m5U sites in RNA sequences .

Methods of Application: In one study, a transfer learning deep neural network called RNADSN was developed. This model learns common features between tRNA m5U and mRNA m5U to enhance the prediction of mRNA m5U . In another study, a prediction framework called m5U-GEPred was presented. This framework combines sequence characteristics and graph embedding-based information for m5U identification .

Results or Outcomes: The RNADSN model outperformed the state-of-the-art method, m5UPred, and achieved an average area under the receiver operating characteristic curve (AUC) of 0.9422 and an average precision (AP) of 0.7855 . The m5U-GEPred framework also outperformed other m5U predictors with an average AUROC of 0.984 and 0.985 tested on human and yeast transcriptomes, respectively .

Application in Cancer Research

Summary of the Application: 5-Methyluridine has been found to influence the development of breast cancer .

Application in Drug Synthesis

Summary of the Application: 5-Methyluridine is a prominent intermediate for industrial synthesis of several antiviral drugs .

Application in Systemic Lupus Erythematosus Research

Summary of the Application: 5-Methyluridine has been found to influence the development of systemic lupus erythematosus .

Application in Stress Response Regulation

Summary of the Application: 5-Methyluridine plays a role in the regulation of stress responses .

Application in Early Embryonic Development

Summary of the Application: 5-Methyluridine is involved in early embryonic development .

5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside characterized by a thymine base linked to a ribose sugar. Its chemical formula is C₁₀H₁₄N₂O₆, and it is classified as a modification of uridine. This compound is notable for its presence in various forms of RNA, particularly transfer RNA (tRNA), where it plays a critical role in stabilizing the structure of the molecule. The methyl group at the 5-position of the uracil ring distinguishes it from uridine and contributes to its unique properties in biological systems .

, primarily involving modifications to its structure. One significant reaction is the methylation of uridine, which can occur during RNA processing or synthesis. Additionally, studies have demonstrated that 5-methyluridine can undergo osmylation when reacted with osmium tetroxide, leading to diastereoselective products . The compound can also be phosphorylated to form nucleoside triphosphates, which are essential for RNA synthesis.

Synthesis of 5-methyluridine can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to introduce the methyl group at the 5-position of uridine.
  • Enzymatic Synthesis: Specific enzymes can catalyze the methylation process, providing a more selective and potentially more efficient route.
  • Post-Synthetic Modifications: Modifications can be made to existing nucleosides via

5-Methyluridine has several applications in biochemical research and biotechnology:

  • RNA Research: It serves as a tool for studying RNA modifications and their effects on RNA stability and function.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their role in RNA biology.
  • Biotechnology: Used in the development of synthetic RNA molecules for various applications, including gene therapy and vaccine development .

Research has shown that 5-methyluridine interacts with various biomolecules, influencing their stability and function. Interaction studies often focus on how this compound affects tRNA's ability to bind amino acids and participate in protein synthesis. Additionally, studies involving its derivatives have revealed insights into how modifications can alter binding affinities and reaction rates in biochemical pathways .

Several compounds share structural similarities with 5-methyluridine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
UridineLacks methyl groupStandard ribonucleoside without modifications
ThymidineLacks hydroxyl at 2'Deoxyribonucleoside; essential for DNA
2'-O-MethyluridineMethyl group at 2'Enhances stability against nucleases
PseudouridineIsomeric formOften found in tRNA; enhances stability

5-Methyluridine's uniqueness lies in its specific methylation pattern at the 5-position of uracil, which affects its interactions within RNA structures and contributes to its biological functions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

258.08518617 g/mol

Monoisotopic Mass

258.08518617 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

183 - 187 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZS1409014A

Other CAS

1463-10-1

Wikipedia

5-Methyluridine

Dates

Modify: 2023-08-15
1. Tezuka, M., Chiba, Y., Okada, S., et al. Enhancement of antitumor activity of 5-fluorouracil by ribothymidine. J. Pharmacobiodyn. 9(8), 683-687 (1986).
2. Magni, G., Fioretti, E., Ipata, P.L., et al. Bakers' yeast uridine nucleosidase. Purification, composition, and physical and enzymatic properties. J. Biol. Chem. 250(1), 9-13 (1975).

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